molecular formula C10H14BNO4 B1387183 (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid CAS No. 913835-29-7

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid

Cat. No. B1387183
CAS RN: 913835-29-7
M. Wt: 223.04 g/mol
InChI Key: VDMQHVJGIAQUHA-UHFFFAOYSA-N
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Description

“(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of boronic acid compounds, including “this compound”, often involves the use of transition metal catalysts . A series of modular and functional PBA-BODIPY dyes, which include boronic acid moieties, have been synthesized efficiently .


Molecular Structure Analysis

The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-hydroxypropyl group . The compound has a molecular weight of 223.04 g/mol .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they can undergo transesterification reactions .


Physical And Chemical Properties Analysis

“this compound” has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its topological polar surface area is 89.8 Ų .

Scientific Research Applications

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, proteins, and other biomolecules. It has also been used in the development of drugs and other therapeutics. In addition, it has been used in the synthesis of organic compounds, such as polymers, dyes, and pigments. It has been used in the synthesis of nanomaterials, such as nanoparticles and nanotubes. It has also been used in the synthesis of materials for optical and electronic devices.

Advantages and Limitations for Lab Experiments

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is not suitable for use in reactions involving water or other protic solvents.

Future Directions

The potential applications of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid(3-HPBCP)BA are vast and varied. It could be used in the development of new drugs and other therapeutics. It could also be used in the synthesis of materials for optical and electronic devices. It could be used in the synthesis of nanomaterials, such as nanoparticles and nanotubes. It could also be used in the synthesis of polymers, dyes, and pigments. Finally, it could be used in the synthesis of proteins, peptides, and other biomolecules.

Safety and Hazards

“(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQHVJGIAQUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657448
Record name {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-29-7
Record name {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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